3-methoxy-10-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-10-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound characterized by its unique fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-10-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable methoxy-substituted benzofuran derivative, the compound can be synthesized through a series of reactions including methylation, cyclization, and oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-10-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-methoxy-10-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-10-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-10-(2-naphthyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
- 3-Methoxy-10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
Uniqueness
3-methoxy-10-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H12O4 |
---|---|
Molecular Weight |
280.27 g/mol |
IUPAC Name |
3-methoxy-10-methyl-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C17H12O4/c1-9-8-20-15-7-16-13(6-12(9)15)11-4-3-10(19-2)5-14(11)17(18)21-16/h3-8H,1-2H3 |
InChI Key |
UONMHMVUXIVBLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C4=C(C=C(C=C4)OC)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.